![molecular formula C16H20N2O2 B14320795 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol CAS No. 110189-21-4](/img/structure/B14320795.png)
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is a complex organic compound with a molecular formula of C16H20N2O2 This compound is known for its unique structure, which includes a phenol group, a pyridine ring, and a methylaminoethoxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromoethylamine hydrobromide with 2-pyridylboronic acid in the presence of a palladium catalyst to form the pyridin-2-yl ethylamine intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methylaminoethoxy side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. The methylaminoethoxy side chain can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N-methylphenethylamine: Similar structure but lacks the pyridine ring.
N-Methyltyramine: Similar structure but lacks the pyridine ring and the ethoxy group.
4-Hydroxyphenethylamine: Similar structure but lacks the methylamino and pyridine groups.
Uniqueness
4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is unique due to the presence of both the pyridine ring and the methylaminoethoxy side chain
Propriétés
Numéro CAS |
110189-21-4 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
4-[1-[2-(methylamino)ethoxy]-1-pyridin-2-ylethyl]phenol |
InChI |
InChI=1S/C16H20N2O2/c1-16(20-12-11-17-2,15-5-3-4-10-18-15)13-6-8-14(19)9-7-13/h3-10,17,19H,11-12H2,1-2H3 |
Clé InChI |
AYNXFEGICTUKKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)O)(C2=CC=CC=N2)OCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


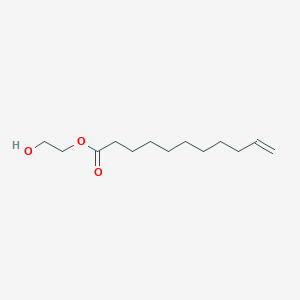
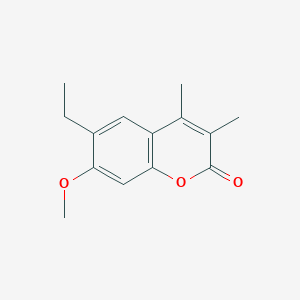
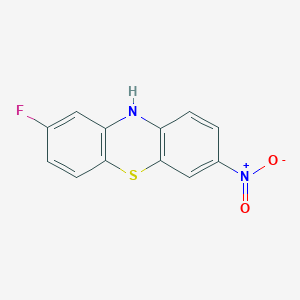
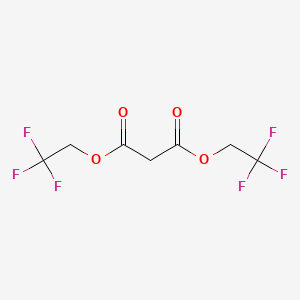
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)
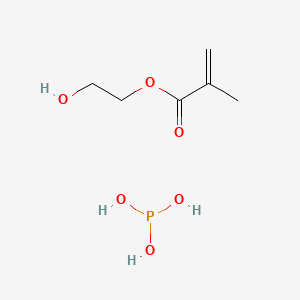

![1-Pentanone, 1,5-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14320748.png)

![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
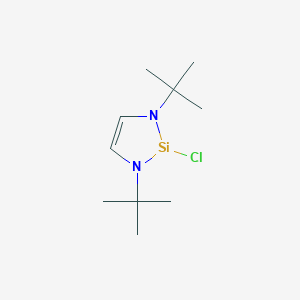
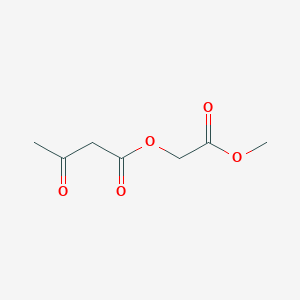
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
